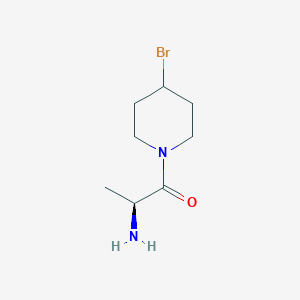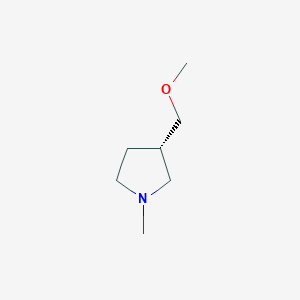
(3S)-3-(methoxymethyl)-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(メトキシメチル)-1-メチルピロリジンは、3位にメトキシメチル基、1位にメチル基が置換されたキラルなピロリジン環を持つ化合物です。
準備方法
合成経路と反応条件
(3S)-3-(メトキシメチル)-1-メチルピロリジンの合成は、通常、以下の手順で行われます。
出発物質: 合成は、(S)-プロリンまたはその誘導体などの市販の出発物質から始まります。
ピロリジン環の形成: ピロリジン環は、多くの場合、求核置換反応または縮合反応を含む環化反応によって形成されます。
置換基の導入: メトキシメチル基は、塩基性条件下でメトキシメチルクロリドなどの試薬を使用して導入されます。1位にメチル基は、ヨードメタンなどの試薬を使用してアルキル化反応によって導入できます。
工業生産方法
(3S)-3-(メトキシメチル)-1-メチルピロリジンの工業生産には、高収率と高純度を確保するために最適化された合成経路が含まれる場合があります。これには多くの場合、以下が含まれます。
触媒的水素化: 目的の立体化学を達成するため。
精製技術: 純粋なエナンチオマーを得るための再結晶またはクロマトグラフィーなど。
化学反応の分析
反応の種類
(3S)-3-(メトキシメチル)-1-メチルピロリジンは、以下を含むさまざまな化学反応を受けることができます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用します。
還元: 水素化アルミニウムリチウムなどの還元剤を使用します。
置換: ハロゲン化物またはその他の求電子剤との求核置換反応。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 水素化ナトリウムなどの塩基の存在下でのメトキシメチルクロリド。
生成される主な生成物
酸化: ケトンまたはカルボン酸の形成につながることがあります。
還元: 通常、アルコールの形成をもたらします。
置換: 使用される求電子剤に応じて、さまざまな置換ピロリジンを生成します。
科学研究の用途
(3S)-3-(メトキシメチル)-1-メチルピロリジンは、科学研究でいくつかの用途があります。
医薬品化学: 医薬品化合物の合成における中間体として使用されます。
有機合成: 複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学的研究: その潜在的な生物活性と生体分子との相互作用について調査されています。
工業用途: ファインケミカルや農薬の製造に使用されます。
科学的研究の応用
(3S)-3-(methoxymethyl)-1-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
作用機序
(3S)-3-(メトキシメチル)-1-メチルピロリジンの作用機序は、特定の分子標的との相互作用を含みます。これらの相互作用には、以下が含まれます。
酵素阻害: 酵素の活性部位に結合し、それらの活性を阻害します。
受容体結合: 細胞受容体と相互作用し、シグナル伝達経路の調節につながります。
関与する経路: この化合物は、神経伝達、代謝、または細胞シグナル伝達に関連する経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
(3S)-3-(メトキシメチル)モルホリン: ピロリジン環ではなくモルホリン環を持つ類似の構造。
(1S,3S)-1-ブロモ-3-[3-(メトキシメチル)フェノキシ]スピロ[3.4]オクタン: メトキシメチル基を含むスピロ環状構造を含みます。
独自性
(3S)-3-(メトキシメチル)-1-メチルピロリジンは、その特定の立体化学と置換パターンにより、類似体と比較して異なる化学的および生物学的特性を付与できるため、ユニークです。
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
(3S)-3-(methoxymethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C7H15NO/c1-8-4-3-7(5-8)6-9-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChIキー |
OKNHPLAISBUQCL-ZETCQYMHSA-N |
異性体SMILES |
CN1CC[C@@H](C1)COC |
正規SMILES |
CN1CCC(C1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


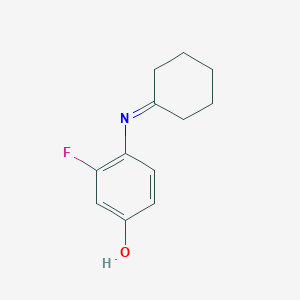
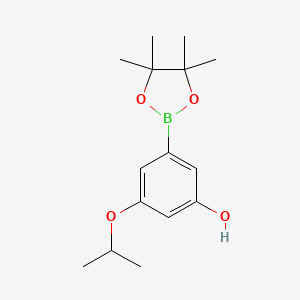
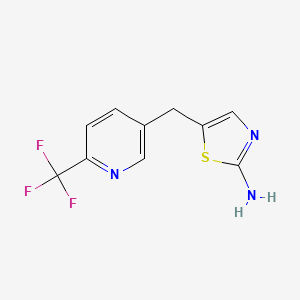
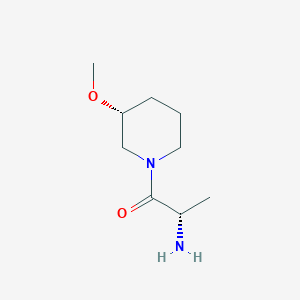
![tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate](/img/structure/B11755806.png)
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)

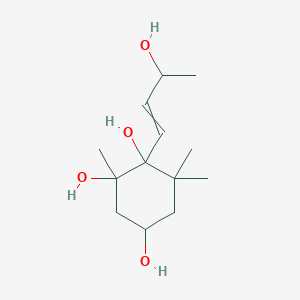

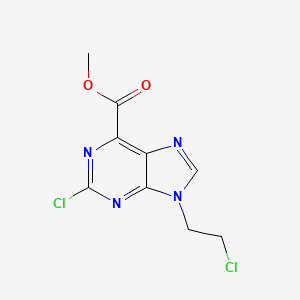
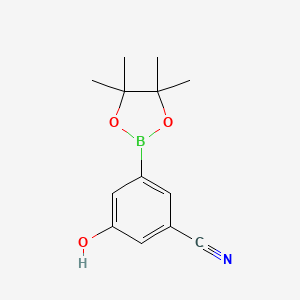
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
